![molecular formula C13H11F3N2O2S B427809 6-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1H-pyrimidine-2,4-dione](/img/structure/B427809.png)
6-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1H-pyrimidine-2,4-dione is a chemical compound with the molecular formula C13H11F3N2O2S. It is characterized by the presence of a trifluoromethyl group attached to a benzyl sulfanyl moiety, which is further connected to a pyrimidinedione core.
準備方法
The synthesis of 6-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1H-pyrimidine-2,4-dione typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with a thiol-containing pyrimidinedione derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield of the final product .
化学反応の分析
6-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinedione core can be reduced to a dihydropyrimidine derivative using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., sodium hydride, potassium carbonate), and oxidizing/reducing agents (e.g., hydrogen peroxide, lithium aluminum hydride). Major products formed from these reactions include sulfoxides, sulfones, and dihydropyrimidine derivatives .
科学的研究の応用
6-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl and pyrimidinedione moieties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its unique chemical structure and ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to chemical degradation
作用機序
The mechanism of action of 6-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The sulfanyl group can form covalent bonds with thiol-containing proteins, potentially inhibiting their function. The pyrimidinedione core can interact with nucleic acids and enzymes, affecting various biological processes .
類似化合物との比較
Similar compounds to 6-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1H-pyrimidine-2,4-dione include:
- 3-ethyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound contains a benzothieno ring system, which imparts different chemical and biological properties .
5-bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methyl-1H-pyrimidine-2,4-dione: This compound has a bromine atom instead of a sulfanyl group, which affects its reactivity and biological activity.
The uniqueness of this compound lies in its combination of a trifluoromethyl group, a benzyl sulfanyl moiety, and a pyrimidinedione core, which together confer distinct chemical reactivity and potential biological activities .
特性
分子式 |
C13H11F3N2O2S |
|---|---|
分子量 |
316.3g/mol |
IUPAC名 |
6-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H11F3N2O2S/c14-13(15,16)9-3-1-2-8(4-9)6-21-7-10-5-11(19)18-12(20)17-10/h1-5H,6-7H2,(H2,17,18,19,20) |
InChIキー |
XSMCZLIFCIQJIU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSCC2=CC(=O)NC(=O)N2 |
正規SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSCC2=CC(=O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


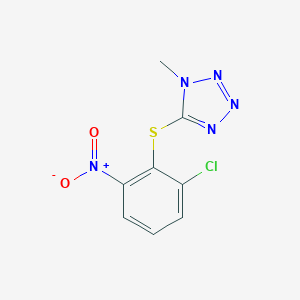
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-chlorophenyl)ethanone](/img/structure/B427727.png)
![[(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid](/img/structure/B427728.png)
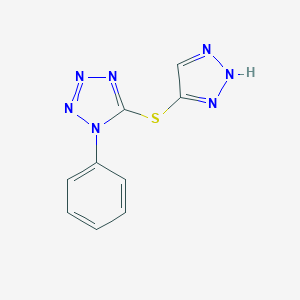
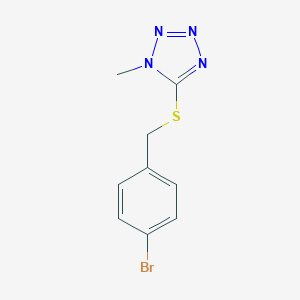
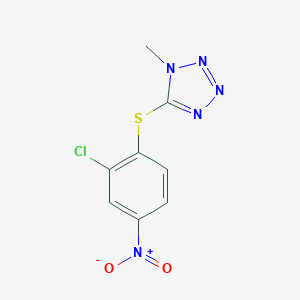
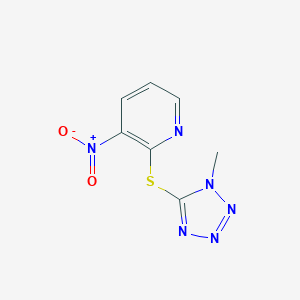
![3-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B427734.png)
![2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]phenylamine](/img/structure/B427737.png)
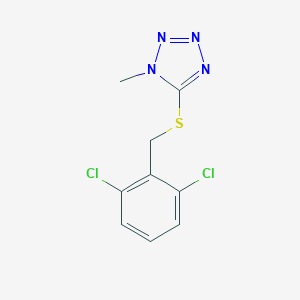
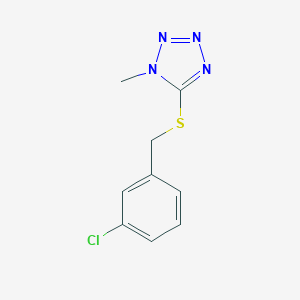
![2-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}quinoline](/img/structure/B427745.png)
![5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B427746.png)
![N-(1H-tetraazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B427747.png)
